REACTION_CXSMILES
|
[CH2:1]([O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[CH:7]=1)[CH:2]=[CH2:3]>CO.[Co]=S>[CH2:1]([O:4][C:5](=[O:15])[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([NH2:12])[CH:7]=1)[CH:2]=[CH2:3]
|
Name
|
|
Quantity
|
478 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC(C1=CC(=CC=C1)[N+](=O)[O-])=O
|
Name
|
CoS3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
cobalt sulphide
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
[Co]=S
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The absorption of H2
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
30 g of NaHCO3 are added to the methanol solution which
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
Distillation
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C1=CC(=CC=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |